

An In-depth Technical Guide to SupraFlipper-31 (SS-31/Elamipretide)

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Compound of Interest					
Compound Name:	SupraFlipper 31				
Cat. No.:	B12383472	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

SupraFlipper-31, more commonly known in scientific literature as SS-31 or Elamipretide, is a mitochondria-targeting tetrapeptide with significant therapeutic potential.[1][2] Its chemical structure is D-Arg-Dmt-Lys-Phe-NH2.[3] This peptide is designed to address mitochondrial dysfunction, a key factor in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.[1] SS-31's unique mechanism of action involves its direct interaction with the inner mitochondrial membrane, where it modulates mitochondrial structure and function to enhance cellular bioenergetics and reduce oxidative stress.[4]

Core Mechanism of Action

The primary mode of action for SS-31 is its selective binding to cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane. This interaction is multifaceted and leads to several downstream effects that collectively improve mitochondrial function:

 Cardiolipin Stabilization: SS-31 binds to cardiolipin through both electrostatic and hydrophobic interactions. This binding stabilizes the cardiolipin molecules, protecting them from oxidative damage and preventing the disruption of the mitochondrial cristae structure.



- Enhanced Electron Transport Chain Efficiency: By stabilizing cardiolipin, SS-31 helps to
 maintain the organization of the electron transport chain supercomplexes. This structural
 support facilitates more efficient electron transfer, which in turn minimizes electron leakage
 and the subsequent production of reactive oxygen species (ROS).
- Increased ATP Synthesis: The improved efficiency of the electron transport chain and the maintenance of the mitochondrial membrane potential contribute to enhanced ATP production.
- Reduction of Oxidative Stress: By optimizing the electron transport chain, SS-31 reduces the generation of ROS, a major contributor to cellular damage and mitochondrial dysfunction.
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: SS-31 has been shown to inhibit the opening of the mPTP, a critical event in the pathway to apoptosis or programmed cell death.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical and clinical studies on the effects of SS-31/Elamipretide.

Table 1: Effects of SS-31 on Mitochondrial Bioenergetics in Aged Mice



Parameter	Control (Aged)	SS-31 Treated (Aged)	Percentage Change	Reference
Maximum Mitochondrial ATP Production (ATPmax)	Declined with age	Reversed age- related decline	Significant Increase	
Coupling of Oxidative Phosphorylation (P/O)	Declined with age	Reversed age- related decline	Significant Increase	-
Mitochondrial Respiration (State 3)	Decreased	No significant change	-	_
Mitochondrial ROS Production	Increased	Significantly Decreased	Significant Reduction	_

Table 2: Clinical Trial Outcomes for Elamipretide



Trial Name (Indication)	Primary Endpoint(s)	Key Findings	Reference
MMPOWER-3 (Primary Mitochondrial Myopathy)	Change in 6-minute walk test (6MWT) and Total Fatigue Score	Did not meet primary endpoints. Subgroup with nDNA mutations showed a 25.2-meter improvement in 6MWT (p=0.03).	
ReCLAIM (Dry Age- Related Macular Degeneration)	Safety and tolerability	Well-tolerated. Mean change in Best-Corrected Visual Acuity (BCVA) of +4.6 letters (p=0.0032).	
ReCLAIM-2 (Geographic Atrophy)	Change in low luminance visual acuity (LLVA) and geographic atrophy (GA) progression	Did not meet primary endpoints. Categorical improvement in LLVA in >15% of patients (p=0.04). Significant reduction in ellipsoid zone loss (p=0.0034).	
Phase I/II (Primary Mitochondrial Myopathy)	Safety and efficacy	Dose-dependent increase in distance walked in the 6MWT (p=0.014). Highest dose group walked a mean of 64.5m farther compared to 20.4m in placebo (p=0.053).	

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Function in Aged Mice

• Animal Model: Young (5 mo) and aged (26 mo) female C57BL/6Nia mice.



- Treatment: Mice were treated for 8 weeks with SS-31 at a dose of 3 mg/kg/day administered via osmotic minipumps.
- In Vivo Mitochondrial Function Assessment:
 - 31P and Optical Spectroscopy: Used to non-invasively measure maximum mitochondrial ATP production (ATPmax) and the coupling of oxidative phosphorylation (P/O ratio) in skeletal muscle.
- Ex Vivo Mitochondrial Respiration:
 - Permeabilized Muscle Fibers: Gastrocnemius muscle fibers were permeabilized to assess mitochondrial respiration rates in the presence of various substrates and inhibitors to evaluate the function of different complexes of the electron transport chain.

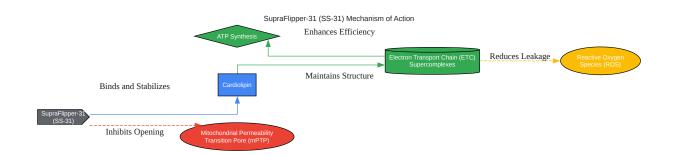
Protocol 2: Evaluation of SS-31 in a Rat Model of Glaucoma

- Animal Model: Sprague-Dawley rats.
- Induction of Glaucoma: Elevated intraocular pressure was induced by intracameral injection of polystyrene microspheres.
- Treatment: SS-31 was administered via intraperitoneal (IP) injection.
- Functional Assessment:
 - Electroretinography (ERG) and Flash Visual-Evoked Potentials (F-VEPs): Recorded after
 6 weeks to assess retinal function.
- Biochemical and Histological Analysis:
 - Malondialdehyde (MDA) and Superoxide Dismutase 2 (SOD2) levels: Measured to assess oxidative stress.
 - Immunohistochemistry: Used to evaluate the expression of apoptosis-related proteins (Bcl-2, Bax) and cytochrome c release.
 - TUNEL Assay: Performed to detect apoptotic cells in the retina.

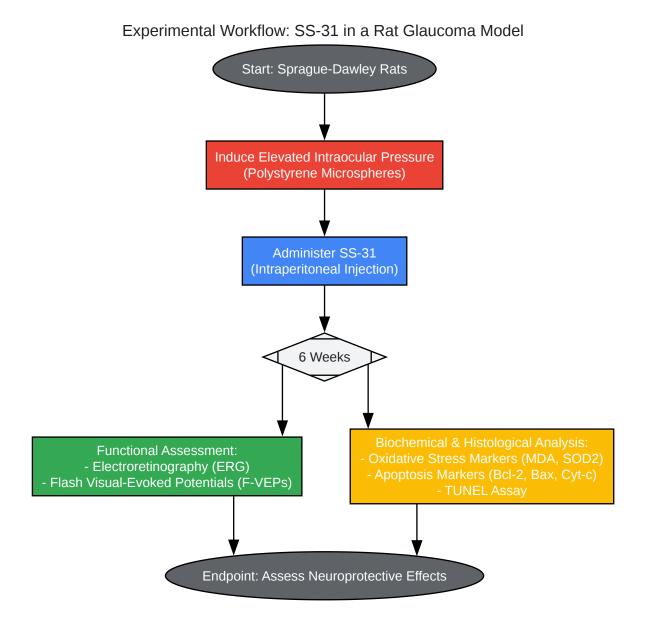


Visualizations









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